2,3,4,5,6-Pentabromodiphenyl ether

描述

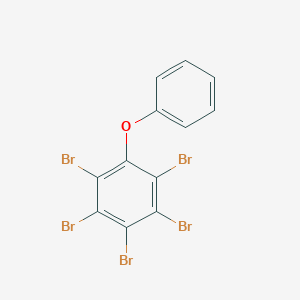

2,3,4,5,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their ability to inhibit the ignition and spread of fire, making them valuable in various industrial applications. due to their persistence in the environment and potential health risks, their use has been scrutinized and regulated .

准备方法

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, typically iron or aluminum bromide, under controlled conditions. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained between 0°C and 50°C to ensure selective bromination .

Industrial Production Methods

Commercial production of this compound involves a similar bromination process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

2,3,4,5,6-Pentabromodiphenyl ether undergoes several types of chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms, often using reducing agents such as zinc or sodium in the presence of a solvent like ethanol.

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

Debromination: Zinc or sodium in ethanol.

Oxidation: Potassium permanganate or hydrogen peroxide in an aqueous medium.

Substitution: Sodium hydroxide or amines in a polar solvent.

Major Products Formed

Debromination: Lower brominated diphenyl ethers.

Oxidation: Hydroxylated diphenyl ethers.

Substitution: Diphenyl ethers with various substituents replacing bromine atoms.

科学研究应用

Flame Retardant Applications

1.1 Overview of Use

PentaBDE has been predominantly used as an additive flame retardant in various materials, particularly in flexible polyurethane foam. The compound is effective in reducing flammability in consumer products, including:

- Furniture : Used in cushions and upholstered furniture.

- Textiles : Incorporated into fabrics for added fire resistance.

- Electronics : Previously utilized in printed circuit boards.

The use of pentaBDE in these applications was significant until production ceased in many regions by the mid-2000s due to regulatory actions concerning its environmental and health risks .

1.2 Regulatory Context

PentaBDE was classified as a Priority Existing Chemical (PEC) by the Australian government due to its widespread use and potential health risks. It was found to be persistent and bioaccumulative, leading to concerns over long-term environmental effects . The compound's production has been banned or restricted in several countries due to its toxicity and potential impact on human health.

Environmental Impact

2.1 Persistence and Bioaccumulation

PentaBDE is known for its stability and lipophilicity, which contribute to its persistence in the environment. Studies have shown that it accumulates in human adipose tissue and can be detected in breast milk, raising concerns about exposure through food chains .

2.2 Ecotoxicology

Research indicates that pentaBDE is highly toxic to aquatic organisms. Its presence in water bodies has been linked to adverse effects on fish and other wildlife, prompting investigations into its ecological risks .

Health Implications

3.1 Toxicological Studies

Toxicological assessments have identified several health risks associated with pentaBDE exposure:

- Endocrine Disruption : PentaBDE has been shown to interfere with thyroid hormone levels and liver function .

- Neurodevelopmental Effects : Animal studies suggest that exposure during critical developmental periods can lead to neurobehavioral changes .

- Adipogenesis : Recent studies indicate that pentaBDE may promote lipid accumulation in adipocytes, suggesting a role in metabolic disorders .

Analytical Techniques for Detection

Given the environmental persistence of pentaBDE, analytical methods for detection are crucial for monitoring its levels in various matrices:

Case Studies

5.1 Human Exposure Studies

A cohort study linked PBDE exposure to increased cancer mortality risk among participants who had detectable levels of these compounds . This highlights the potential long-term health implications of pentaBDE exposure.

5.2 Environmental Monitoring

Monitoring studies have documented the presence of pentaBDE in various ecosystems, emphasizing the need for ongoing surveillance due to its persistence and bioaccumulation potential .

作用机制

The primary mechanism by which 2,3,4,5,6-Pentabromodiphenyl ether exerts its flame-retardant effects is through the inhibition of the combustion process. It releases bromine radicals upon heating, which then react with free radicals generated during combustion, thereby interrupting the chain reaction of fire propagation .

In biological systems, it is known to interact with hormone receptors and enzymes, potentially disrupting normal endocrine functions. This interaction can lead to various adverse health effects, including developmental and reproductive toxicity .

相似化合物的比较

2,3,4,5,6-Pentabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include:

- Tetrabromodiphenyl ether

- Hexabromodiphenyl ether

- Heptabromodiphenyl ether

- Octabromodiphenyl ether

- Decabromodiphenyl ether

Compared to these compounds, this compound has a unique bromination pattern that influences its reactivity and environmental persistence. Its specific arrangement of bromine atoms makes it more effective as a flame retardant but also contributes to its potential for bioaccumulation and toxicity .

生物活性

2,3,4,5,6-Pentabromodiphenyl ether (penta-BDPE) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. This compound has drawn significant attention due to its biological activity and potential environmental and health impacts. This article reviews the biological activity of penta-BDPE, including its antibacterial, antifungal, and cytotoxic properties, as well as its environmental persistence and bioaccumulation potential.

Penta-BDPE is primarily utilized in polyurethane foams and other materials requiring flame retardancy. Its structure is characterized by five bromine atoms attached to diphenyl ether, contributing to its chemical stability and effectiveness as a flame retardant. The molecular formula is with a molecular weight of approximately 485.82 g/mol.

Antimicrobial Effects

Research indicates that penta-BDPE exhibits notable antimicrobial properties against various pathogens:

- Antibacterial Activity : Penta-BDPE has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Enterococcus faecium. Minimum inhibitory concentrations (MICs) have been reported between 0.4 µg/mL to 3.7 µg/mL for these bacteria .

- Antifungal Activity : Studies have shown that penta-BDPE can inhibit fungal growth, although specific data on MIC values for fungi are less comprehensive than for bacteria.

Cytotoxicity

Penta-BDPE's cytotoxic effects have been evaluated in various cell lines:

- Cancer Cells : In vitro studies have shown that penta-BDPE can induce cytotoxic effects in human cancer cell lines such as MCF-7 (breast cancer) and Jurkat (T-cell leukemia). The IC50 values for these cell lines indicate significant antiproliferative activity .

- Non-Cancerous Cells : The compound also affects non-transformed cells. For instance, exposure to high concentrations resulted in hemolysis of human red blood cells and reduced metabolic activity in Hep2 cells .

Environmental Impact

Penta-BDPE is persistent in the environment and bioaccumulates in living organisms. Studies have reported its presence in wildlife and human tissues, raising concerns about long-term exposure effects:

- Bioaccumulation : Research indicates that penta-BDPE can accumulate in aquatic organisms, leading to secondary poisoning risks in the food chain. Concentrations found in human breast milk have been shown to increase over time .

- Ecotoxicological Studies : Ecotoxicological assessments indicate that penta-BDPE poses risks to aquatic ecosystems due to its persistence and potential for bioaccumulation. Risk assessments have highlighted the need for monitoring and regulation of this compound .

Case Studies

Several case studies illustrate the biological effects of penta-BDPE:

- Study on Hepatitis C Virus : A study identified PBDEs, including penta-BDPE, as inhibitors of hepatitis C virus non-structural protein 3 (NS3), showcasing their potential antiviral properties .

- Neurodevelopmental Impact : Animal studies revealed that exposure during neonatal brain development led to neurobehavioral changes, indicating potential long-term developmental effects .

Summary Table of Biological Activities

属性

IUPAC Name |

1,2,3,4,5-pentabromo-6-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQLFSHISNWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548894 | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

32534-81-9, 189084-65-9 | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。